3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole (CTO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTO belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is not well understood. However, studies have suggested that 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole may exert its biological activities through the inhibition of various enzymes, including DNA topoisomerase II, β-glucuronidase, and cholinesterase. 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole can inhibit the growth of cancer cells, fungi, and bacteria. 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole can reduce tumor growth in mice. However, the toxicity of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in vivo has not been extensively studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is its relatively simple synthesis method and low cost. 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has also exhibited promising biological activities, making it an attractive option for researchers. However, the toxicity of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in vivo has not been extensively studied, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole. First, further studies are needed to determine the exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole. Second, the toxicity of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in vivo needs to be extensively studied to determine its safety and efficacy. Third, the potential applications of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in agriculture and material science need to be further explored. Fourth, the development of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole derivatives with improved biological activities and reduced toxicity is an area of interest for researchers.
In conclusion, 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is relatively simple and cost-effective, making it an attractive option for researchers. 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has exhibited promising biological activities, including anticancer, antifungal, and antibacterial activities. However, the toxicity of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in vivo needs to be extensively studied to determine its safety and efficacy. Further research is needed to determine the exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole and explore its potential applications in agriculture and material science.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole involves the reaction between 4-chlorobenzohydrazide and 3,4,5-triethoxybenzaldehyde in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole. The synthesis method of 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is relatively simple and cost-effective, making it an attractive option for researchers.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been tested as a potential herbicide and insecticide. In material science, 3-(4-Chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in organic electronics and optoelectronics.
properties
Molecular Formula |
C20H21ClN2O4 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21ClN2O4/c1-4-24-16-11-14(12-17(25-5-2)18(16)26-6-3)20-22-19(23-27-20)13-7-9-15(21)10-8-13/h7-12H,4-6H2,1-3H3 |
InChI Key |
RRALMPHXIQECLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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